2,5-Dibromo-6-methylbenzo[d]thiazole
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Overview
Description
2,5-Dibromo-6-methylbenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-6-methylbenzo[d]thiazole typically involves the bromination of 6-methylbenzo[d]thiazole. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like chloroform or acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvent and brominating agent remains consistent with laboratory methods, ensuring the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-6-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can have enhanced biological or chemical properties.
Scientific Research Applications
2,5-Dibromo-6-methylbenzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-6-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methylbenzo[d]thiazole: A similar compound with one bromine atom, known for its antimicrobial properties.
2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline:
Uniqueness
2,5-Dibromo-6-methylbenzo[d]thiazole is unique due to the presence of two bromine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H5Br2NS |
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Molecular Weight |
307.01 g/mol |
IUPAC Name |
2,5-dibromo-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Br2NS/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3 |
InChI Key |
VKUYORFYEFWBMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N=C(S2)Br |
Origin of Product |
United States |
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